1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine
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Overview
Description
1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound is a substituted pyridine, which is often used in proteomics research . Its structure consists of a pyridine ring attached to a phenyl ring via a methoxy group, with an ethanamine group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-bromopyridine in the presence of a base to form 4-(pyridin-3-ylmethoxy)benzaldehyde. This intermediate is then reduced to 1-[4-(pyridin-3-ylmethoxy)phenyl]ethanol, which is subsequently converted to this compound through an amination reaction .
Chemical Reactions Analysis
1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It may be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for 1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring can participate in π-π interactions, while the ethanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine include:
- 1-[4-(Pyridin-2-ylmethoxy)phenyl]ethanamine
- 1-[4-(Pyridin-4-ylmethoxy)phenyl]ethanamine
- 1-[4-(Pyridin-3-ylmethoxy)phenyl]methanamine
These compounds share structural similarities but differ in the position of the pyridine ring or the length of the alkyl chain. The unique positioning of the pyridine ring in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(pyridin-3-ylmethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11(15)13-4-6-14(7-5-13)17-10-12-3-2-8-16-9-12/h2-9,11H,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPVJFWOHNYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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